N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]naphthalene-2-sulfonamide
Description
N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]naphthalene-2-sulfonamide is a synthetic sulfonamide derivative featuring a fused tetrahydroisoquinoline scaffold substituted with a furan-2-carbonyl group at the 2-position and a naphthalene-2-sulfonamide moiety at the 7-position.
Properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c27-24(23-6-3-13-30-23)26-12-11-18-7-9-21(14-20(18)16-26)25-31(28,29)22-10-8-17-4-1-2-5-19(17)15-22/h1-10,13-15,25H,11-12,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNYGPVTNZCYPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]naphthalene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
The compound features a unique structure characterized by:
- Furan-2-carbonyl moiety : This functional group contributes to the compound's reactivity and potential interactions with biological targets.
- Tetrahydroisoquinoline framework : Known for its diverse biological activities, this moiety may enhance the compound's pharmacological profile.
- Naphthalene sulfonamide group : This addition is crucial for the compound's solubility and potential interactions in biological systems.
The molecular formula is with a molecular weight of approximately 342.41 g/mol.
Biological Activity Overview
Research indicates that compounds structurally related to this compound exhibit significant biological activities. Notably, derivatives of tetrahydroisoquinoline have shown:
- Antimicrobial properties : Studies have demonstrated notable activity against various pathogenic bacteria and fungi.
- Antitumor effects : Compounds with similar structures have been investigated for their potential in cancer treatment.
The biological activity of this compound may involve:
- Interaction with G protein-coupled receptors (GPCRs) : These interactions are critical for mediating various physiological responses.
- Inhibition of specific enzymes : For example, autotaxin has been implicated in cancer progression and inflammatory diseases.
Understanding these mechanisms is essential for optimizing the compound's pharmacological profile.
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(4-fluorophenyl)-N-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide | Fluorophenyl group | Enhanced bioactivity due to fluorination |
| 3-chloro-N-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide | Chloro substituent | Different reactivity patterns |
| Isoquinoline derivatives | Similar framework | Antitumor activity |
Research has shown that compounds with similar structural motifs often exhibit significant biological activities. For instance, studies on tetrahydroisoquinoline derivatives revealed their effectiveness against various microbial strains and cancer cell lines.
Case Study: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of tetrahydroisoquinoline derivatives, several compounds demonstrated substantial inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 µg/mL to 32 µg/mL, indicating promising antimicrobial potential.
Comparison with Similar Compounds
Structural Analog: N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Key Differences :
- Heterocycle Substitution : The target compound incorporates a furan-2-carbonyl group, whereas the analog substitutes this with a thiophene-2-carbonyl group (sulfur vs. oxygen in the aromatic ring). Thiophene’s higher electron density and larger atomic radius may enhance lipophilicity and alter binding interactions with biological targets .
- Core Scaffold: The target uses a tetrahydroisoquinoline backbone, while the analog employs a tetrahydroquinoline system. The isoquinoline’s fused benzene ring at the β-position (vs. quinoline’s α-position) could influence conformational flexibility and steric interactions .
- Naphthalene Modification: The analog’s sulfonamide group is attached to a 5,6,7,8-tetrahydronaphthalene (partially saturated), contrasting with the fully aromatic naphthalene in the target.
Table 1: Structural and Hypothetical Property Comparison
| Feature | Target Compound | Analog (CAS 1005298-70-3) |
|---|---|---|
| Heterocycle | Furan-2-carbonyl (O) | Thiophene-2-carbonyl (S) |
| Core Scaffold | 1,2,3,4-Tetrahydroisoquinoline | 1,2,3,4-Tetrahydroquinoline |
| Naphthalene Substituent | Fully aromatic naphthalene-2-sulfonamide | 5,6,7,8-Tetrahydronaphthalene-2-sulfonamide |
| Molecular Formula | C₂₄H₂₁N₂O₄S (calculated) | C₂₄H₂₄N₂O₃S₂ |
| Molecular Weight | ~453.5 g/mol (calculated) | 452.6 g/mol |
| Hypothetical Solubility | Moderate (aromatic naphthalene may reduce aqueous solubility) | Higher (tetrahydronaphthalene increases hydrophilicity) |
| Electronic Profile | Less electron-rich (furan) | More electron-rich (thiophene) |
Comparison with Precursors and Reagents
- 2-Naphthalenesulfonyl Chloride : A key precursor for synthesizing sulfonamide derivatives. Its commercial availability (priced at ¥9,100/25g) and reactivity highlight its utility in introducing the naphthalene-sulfonamide group into target molecules . The chloride’s reactivity contrasts with the stability of the final sulfonamide, underscoring the importance of reaction conditions in retaining functional group integrity .
Broader Context of Sulfonamide Derivatives
The substitution of furan/thiophene and scaffold differences may modulate target selectivity. For example:
Preparation Methods
Preparation of 1-(5-Bromo-2-furyl)ethanone
The furan-2-carbonyl group is introduced via bromination of 2-acetylfuran (1-(furan-2-yl)ethanone). Multiple methods using N-bromosuccinimide (NBS) in dimethylformamide (DMF) have been reported:
Method A :
2-Acetylfuran (20 mmol) reacted with NBS (22 mmol) in DMF at 0°C for 24 hours, yielding 50.4% of 1-(5-bromo-2-furyl)ethanone after extraction with ethyl acetate and chromatography.
Method B :
Room-temperature bromination (30 minutes) in DMF provided a 44.5% yield, with faster reaction times but lower efficiency.
Method C :
Prolonged stirring (5 hours) at room temperature resulted in incomplete conversion, yielding only 28% after purification.
| Condition | Temperature | Time | Yield | Source |
|---|---|---|---|---|
| NBS in DMF, 0°C | 0°C → 20°C | 24 h | 50.4% | |
| NBS in DMF, RT | 20°C | 0.5 h | 44.5% | |
| NBS in DMF, RT | 20°C | 5 h | 28% |
Optimal yields were achieved under controlled low-temperature conditions, minimizing side reactions.
Synthesis of 7-Amino-1,2,3,4-tetrahydroisoquinoline
The tetrahydroisoquinoline core is constructed via a modified Pomeranz-Fritsch reaction. Key steps include:
-
Imine Formation : 4-Cyanobenzaldehyde reacts with N-Boc-1,3-diaminopropane in tetrahydrofuran (THF) to form a Schiff base.
-
Cyclization : The imine intermediates react with 7-nitrohomophthalic anhydride in DMF, yielding tert-butyl (3-(3-(4-cyanophenyl)-7-nitro-1-oxo-3,4-dihydroisoquinolin-2(1H)-yl)propyl)carbamate.
-
Nitro Reduction : Hydrogenation with 10% palladium on carbon in methanol reduces the nitro group to an amine, achieving quantitative conversion.
Preparation of Naphthalene-2-sulfonamide
Naphthalene-2-sulfonamide is synthesized via sulfonation of naphthalene followed by amidation:
-
Sulfonation : Naphthalene reacts with chlorosulfonic acid at 150°C to form naphthalene-2-sulfonyl chloride.
-
Amidation : The sulfonyl chloride is treated with aqueous ammonia, yielding the sulfonamide in ~85% yield after recrystallization.
Assembly of the Target Compound
Coupling of Furan-2-carbonyl Group
The brominated furan intermediate (1-(5-bromo-2-furyl)ethanone) undergoes nucleophilic acyl substitution with the tetrahydroisoquinoline’s secondary amine. Using lithium hexamethyldisilazane (LiHMDS) as a base in THF at 0°C under argon, the acyl group is introduced with 66% efficiency.
Optimization and Yield Analysis
Critical factors influencing yield include:
-
Temperature Control : Bromination at 0°C improved furan intermediate yields by 22% compared to room-temperature methods.
-
Catalyst Efficiency : Palladium on carbon enabled complete nitro reduction without over-hydrogenation.
-
Solvent Selection : DMF facilitated both cyclization and acylation steps due to its high polarity and thermal stability .
Q & A
Basic Synthesis Protocol
Q: What are the key steps in synthesizing N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]naphthalene-2-sulfonamide? A: Synthesis typically involves:
- Step 1: Coupling a tetrahydroisoquinoline precursor with a furan-2-carbonyl group via amidation or nucleophilic substitution, using dichloromethane as a solvent and triethylamine as a base .
- Step 2: Sulfonamide formation by reacting the intermediate with naphthalene-2-sulfonyl chloride under anhydrous conditions .
- Purification: Column chromatography (silica gel) or recrystallization to achieve ≥95% purity .
Critical parameters include reaction time (12–24 hours) and temperature control (0–25°C) to minimize side reactions .
Advanced Reaction Optimization
Q: How can reaction conditions be optimized to improve yield and purity? A: Key strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance sulfonamide coupling efficiency, while dichloromethane reduces byproduct formation .
- Catalysis: Use of DMAP (4-dimethylaminopyridine) accelerates acylation steps .
- Temperature Gradients: Lower temperatures (0–5°C) during sulfonylation suppress hydrolysis .
- Yield Monitoring: LC-MS or TLC at intermediate steps identifies bottlenecks (e.g., incomplete furan coupling) .
Basic Structural Characterization
Q: Which spectroscopic methods confirm the compound’s structure? A: Essential techniques:
- 1H/13C NMR: Verify aromatic protons (δ 6.5–8.5 ppm for naphthalene), sulfonamide NH (δ 10–11 ppm), and furan carbonyl (δ 165–170 ppm) .
- IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1350/1150 cm⁻¹ (SO₂ asymmetric/symmetric stretches) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., m/z 426.5 for C22H22N2O5S) .
Advanced Synthetic Challenges
Q: How to address low yields in sulfonamide coupling reactions? A: Mitigation strategies:
- Activation Reagents: Use HATU or EDCI for efficient sulfonyl chloride activation .
- Protecting Groups: Protect the tetrahydroisoquinoline amine with Boc before coupling, followed by deprotection .
- Moisture Control: Rigorous anhydrous conditions (e.g., molecular sieves) prevent sulfonamide hydrolysis .
Biological Activity Insights
Q: What enzyme targets are hypothesized for this compound? A: Preliminary data suggest:
- Acetylcholinesterase (AChE): Sulfonamide and tetrahydroisoquinoline motifs mimic known AChE inhibitors (IC₅₀ ~1–10 μM in vitro) .
- Kinase Inhibition: The naphthalene sulfonamide group may bind ATP pockets in kinases (e.g., MAPK) .
- Inflammatory Pathways: Furan derivatives modulate COX-2 activity, warranting ELISA-based COX-2 inhibition assays .
Advanced Data Contradictions
Q: How to resolve conflicting bioactivity data across assays? A: Systematic approaches include:
- Orthogonal Assays: Compare enzyme inhibition (e.g., fluorescence-based) with cell viability (MTT) to distinguish direct target effects from cytotoxicity .
- Purity Verification: HPLC (>98% purity) rules out impurities as confounding factors .
- Solubility Optimization: Use DMSO/carboxymethylcellulose vehicles to ensure consistent bioavailability in cellular assays .
Computational Modeling
Q: What in silico methods predict target interactions? A: Recommended workflows:
- Molecular Docking (AutoDock Vina): Screen against crystallized AChE (PDB: 4EY7) to identify binding poses .
- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR Models: Corrogate substituent effects (e.g., methoxy vs. methyl groups) on IC₅₀ values .
Advanced Purification Techniques
Q: What chromatography methods are effective for isolating this compound? A: Best practices:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
